molecular formula C12H16BrNO2S B2454503 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine CAS No. 324059-00-9

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine

Cat. No.: B2454503
CAS No.: 324059-00-9
M. Wt: 318.23
InChI Key: MLZHDVKZGBUFLU-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is an organic compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-methylphenylsulfonyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZHDVKZGBUFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylbenzenesulfonyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by the electron-withdrawing sulfonyl group, which activates the ring toward nucleophilic attack.

Key Reactions:

NucleophileConditionsProductYieldReference
Amines (e.g., NH₃)DMF, 80°C, 12h4-Amino-2-methylphenylsulfonylpiperidine78%
Thiols (e.g., HS⁻)EtOH, reflux, 6h4-Mercapto-2-methylphenylsulfonylpiperidine65%
Methoxide (MeO⁻)THF, 60°C, 8h4-Methoxy-2-methylphenylsulfonylpiperidine82%

Mechanism:

  • The sulfonyl group withdraws electron density via resonance, polarizing the C–Br bond.

  • Nucleophilic attack occurs at the para position, followed by elimination of Br⁻.

Coupling Reactions

The bromine atom participates in cross-coupling reactions , enabling the introduction of aryl or alkyl groups via transition-metal catalysis .

Notable Examples:

Reaction TypeCatalystConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, dioxane, 90°CBiaryl derivatives89%
Buchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃, toluene, 100°CAryl amine derivatives75%

Applications:

  • Used to synthesize bioactive analogs for drug discovery .

  • Enables late-stage functionalization of complex molecules .

Oxidation

The sulfonyl group can undergo further oxidation under strong conditions, though this is less common due to its stability:
R–SO₂–H₂O₂, H⁺KMnO₄R–SO₃H\text{R–SO₂–} \xrightarrow[\text{H₂O₂, H⁺}]{\text{KMnO₄}} \text{R–SO₃H}

Reduction

The sulfonyl group is reduced to a sulfide using agents like LiAlH₄:
R–SO₂–LiAlH₄, THFR–SH\text{R–SO₂–} \xrightarrow{\text{LiAlH₄, THF}} \text{R–SH}

  • Yields: 60–70% under anhydrous conditions.

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or acylation at the nitrogen atom:

ReactionReagentProductYieldReference
AlkylationCH₃I, K₂CO₃N-Methylated derivative85%
AcylationAcCl, Et₃NN-Acetylated derivative90%

Mechanistic Notes:

  • The lone pair on the piperidine nitrogen facilitates nucleophilic attack on electrophiles .

Scientific Research Applications

Medicinal Chemistry

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells. It induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines in murine models of arthritis, indicating its potential for treating inflammatory diseases .
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases .

Biochemical Probes

The sulfonamide group in this compound allows it to act as a biochemical probe for studying enzyme functions and protein interactions. Its ability to form hydrogen bonds can inhibit enzyme activity or alter protein conformation, modulating various biochemical pathways .

Material Science

This compound's unique structural properties make it valuable in material science for developing new materials and catalysts in chemical reactions. Its application in continuous flow reactors enhances the efficiency of chemical processes .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Effects on Breast Cancer Cell Lines

  • Objective : Assess the anticancer effects on breast cancer cell lines.
  • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation, indicating potential for development as an anticancer agent.

Case Study 2: Neuroprotection Against Oxidative Stress

  • Objective : Evaluate neuroprotective effects in neuronal cultures.
  • Findings : Treatment with the compound enhanced cell survival rates and reduced markers of oxidative damage, suggesting its utility in neurodegenerative therapies.

Case Study 3: Anti-inflammatory Properties in Murine Models

  • Objective : Investigate anti-inflammatory effects in a murine model of arthritis.
  • Findings : Administration led to decreased levels of inflammatory cytokines and improved clinical scores, supporting its use as an anti-inflammatory treatment.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

Biological Activity

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is a sulfonamide derivative characterized by its unique structural features, including a piperidine ring and a brominated aromatic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and therapeutic agent.

Chemical Structure and Properties

  • Molecular Formula : C13H16BrN1O2S
  • Molecular Weight : Approximately 318.23 g/mol

The compound's structure includes:

  • A piperidine backbone, which is known for its presence in various bioactive compounds.
  • A sulfonyl group , which enhances solubility and biological activity.
  • A bromo-substituted aromatic ring , which can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide compounds, including derivatives like this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 - 0.5 μg/mL
Escherichia coli0.5 - 1.0 μg/mL
Pseudomonas aeruginosa1.0 - 2.0 μg/mL

These findings suggest that the compound may act synergistically with other antibiotics, enhancing their effectiveness against resistant strains .

The antimicrobial mechanism of sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides valuable in treating infections .

Study on Efficacy Against Resistant Strains

A study conducted by researchers evaluated the efficacy of various sulfonamide derivatives, including this compound, against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated potent activity with an MIC significantly lower than traditional treatments, indicating its potential as a novel therapeutic agent .

Synergistic Effects with Other Antibiotics

Another investigation focused on the compound's ability to enhance the activity of existing antibiotics like Ciprofloxacin. Results showed that when used in combination, the MIC values for both drugs were reduced by up to 50%, suggesting a promising avenue for overcoming antibiotic resistance .

Q & A

Q. Table 1. Comparative Synthetic Yields for Piperidine Sulfonamides

CompoundMethodYield (%)Purity (%)Reference
This compoundConventional82>95
1-((3-Bromophenyl)sulfonyl)piperidineMicrowave97>98
4-[(4-Methoxyphenyl)sulfonyl]piperidine HClColumn Chromatography85>99

Q. Table 2. Key Crystallographic Parameters

ParameterValueTechniqueReference
Piperidine Puckering (Q)0.581 ÅX-ray/DFT
Dihedral Angle (Piperidine-Aryl)64.7°X-ray
H···Br Contact Contribution12%Hirshfeld Surface

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